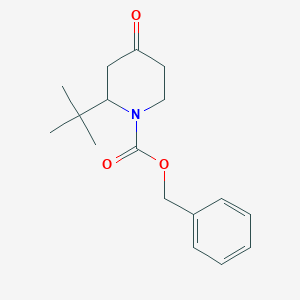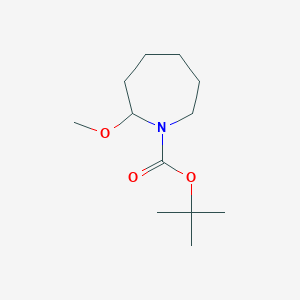
Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butyl group (a central carbon atom attached to three methyl groups), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to analyze its structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the carboxylate group could participate in acid-base reactions, and the benzyl group could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .
Applications De Recherche Scientifique
Synthesis and Characterization
Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and its derivatives serve as critical intermediates in the synthesis of various pharmacologically relevant compounds. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is pivotal in creating a novel protein tyrosine kinase Jak3 inhibitor, showcasing an efficient synthesis route that is amenable to industrial scale-up due to its high yield, simple operations, and easily obtainable raw materials (Chen Xin-zhi, 2011). Another study highlights the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, demonstrating their utility in generating cis isomers through selective reactions, underscoring the compound's versatility in organic synthesis (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Structural and Chemical Properties
The detailed structural analysis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate reveals a porous three-dimensional network formed by intermolecular hydrogen bonds, providing insights into the compound's potential for forming hydrophobic channels and its implications for designing novel chemical entities (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008). Similarly, the synthesis of piperidine derivatives fused with oxygen heterocycles from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone demonstrates the compound's utility in creating complex bicyclic systems, highlighting its role in advancing synthetic organic chemistry (A. I. Moskalenko, V. Boev, 2014).
Applications in Drug Synthesis and Molecular Design
The compound's role extends to the design and synthesis of novel drug molecules. For example, a library of dispirotriheterocyclic isoxazolinopiperidinochromanones was prepared from tert-butyl 4-oxopiperidine-1-carboxylate, employing computational chemistry to analyze their geometries and predict bioavailability, signifying its importance in medicinal chemistry research (R. Carpenter, P. Deberdt, J. B. Holden, Kristin A. Milinkevich, Taewoo Min, D. Willenbring, J. Fettinger, D. Tantillo, M. Kurth, 2008). Furthermore, its transformation into Schiff base compounds provides a pathway for synthesizing complex molecules, demonstrating its versatility and utility in creating novel therapeutic agents (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)15-11-14(19)9-10-18(15)16(20)21-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNHHDJPWHGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745189 | |
| Record name | Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate | |
CAS RN |
1245645-34-4 | |
| Record name | Phenylmethyl 2-(1,1-dimethylethyl)-4-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)



![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)


![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)
![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol](/img/structure/B1376873.png)

